molecular formula C11H22O B2820688 (4-Butylcyclohexyl)methanol CAS No. 376642-41-0

(4-Butylcyclohexyl)methanol

Cat. No.: B2820688
CAS No.: 376642-41-0
M. Wt: 170.296
InChI Key: DEHXEFKZGADDMS-UHFFFAOYSA-N
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Description

(4-Butylcyclohexyl)methanol is an organic compound with the molecular formula C11H22O. It is a colorless liquid that is used in various chemical and industrial applications. The compound consists of a cyclohexane ring substituted with a butyl group and a hydroxymethyl group, making it a primary alcohol.

Scientific Research Applications

(4-Butylcyclohexyl)methanol has several applications in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “(4-Butylcyclohexyl)methanol” were not found, the field of methanol synthesis is advancing with research focusing on sustainable processes using renewable energy sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Butylcyclohexyl)methanol can be synthesized through several methods. One common method involves the hydrogenation of 4-butylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out at room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, this compound can be produced by the catalytic hydrogenation of 4-butylcyclohexanone in the presence of a rhodium catalyst and hydrogen chloride or anhydrous sulfuric acid . This method ensures a high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Butylcyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-butylcyclohexanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to 4-butylcyclohexane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 4-butylcyclohexyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: 4-Butylcyclohexanone.

    Reduction: 4-Butylcyclohexane.

    Substitution: 4-Butylcyclohexyl chloride.

Mechanism of Action

The mechanism of action of (4-Butylcyclohexyl)methanol involves its interaction with cellular membranes and proteins. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, affecting their structure and function. The compound can modulate cell signaling pathways by interacting with membrane receptors and enzymes, leading to changes in cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethanol: Similar structure but lacks the butyl group.

    4-Methylcyclohexylmethanol: Contains a methyl group instead of a butyl group.

    4-tert-Butylcyclohexanol: Contains a hydroxyl group on the cyclohexane ring but differs in the position and type of substituent.

Uniqueness

(4-Butylcyclohexyl)methanol is unique due to the presence of the butyl group, which imparts distinct physical and chemical properties. This makes it more hydrophobic compared to similar compounds, affecting its solubility and reactivity in various solvents and reactions .

Properties

IUPAC Name

(4-butylcyclohexyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHXEFKZGADDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801302873
Record name trans-4-Butylcyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71458-07-6
Record name trans-4-Butylcyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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